molecular formula C14H20O2 B2555378 1-(4-Isopropoxyphenyl)pentan-2-one CAS No. 88795-90-8

1-(4-Isopropoxyphenyl)pentan-2-one

Cat. No.: B2555378
CAS No.: 88795-90-8
M. Wt: 220.312
InChI Key: JKALYPREIVPOTP-UHFFFAOYSA-N
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Description

1-(4-Isopropoxyphenyl)pentan-2-one is an organic compound with the molecular formula C14H20O2 It is characterized by the presence of an isopropoxy group attached to a phenyl ring, which is further connected to a pentan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Isopropoxyphenyl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-isopropoxybenzaldehyde with a suitable Grignard reagent, followed by oxidation to yield the desired ketone. Another method includes the alkylation of 4-isopropoxyphenylacetic acid, followed by decarboxylation and oxidation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Isopropoxyphenyl)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Nitro, halo, and sulfonyl derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Isopropoxyphenyl)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Isopropoxyphenyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)pentan-2-one: Similar structure with a methoxy group instead of an isopropoxy group.

    1-(4-Ethoxyphenyl)pentan-2-one: Contains an ethoxy group in place of the isopropoxy group.

    1-(4-Propoxyphenyl)pentan-2-one: Features a propoxy group instead of an isopropoxy group.

Uniqueness

1-(4-Isopropoxyphenyl)pentan-2-one is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(4-propan-2-yloxyphenyl)pentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-4-5-13(15)10-12-6-8-14(9-7-12)16-11(2)3/h6-9,11H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKALYPREIVPOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=CC=C(C=C1)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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